Product packaging for 2-Amino-3-bromo-5-methoxybenzaldehyde(Cat. No.:)

2-Amino-3-bromo-5-methoxybenzaldehyde

Cat. No.: B13915244
M. Wt: 230.06 g/mol
InChI Key: ULQUIHAQSLXNEV-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-methoxybenzaldehyde (CAS 205533-21-7) is a versatile aromatic aldehyde derivative that serves as a high-value synthetic intermediate in organic and medicinal chemistry research. This compound is characterized by its molecular formula of C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is typically supplied as a solid and should be stored at 0°C . The presence of both an aldehyde group and an amino group on the aromatic ring, which is further functionalized with bromo and methoxy substituents, makes it a valuable multifunctional building block for constructing more complex molecules. A primary research application of this compound and its structural analogs is in the synthesis of active pharmaceutical ingredients (APIs) and other advanced intermediates . Its specific molecular architecture is particularly useful in the preparation of compounds like Ambroxol, a potent secretolytic agent, where similar dibromo-amino-benzaldehyde intermediates are key precursors . Furthermore, as an aromatic aldehyde, it can undergo condensation reactions with amino groups to form Schiff bases (imines), a reaction that is fundamental in the development of various biologics and compounds of industrial interest . This product is intended for research purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B13915244 2-Amino-3-bromo-5-methoxybenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-amino-3-bromo-5-methoxybenzaldehyde

InChI

InChI=1S/C8H8BrNO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,10H2,1H3

InChI Key

ULQUIHAQSLXNEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)N)C=O

Origin of Product

United States

Strategic Importance in Heterocyclic Chemistry

Utility as a Precursor for Nitrogen-Containing Heterocycles (e.g., Quinolines, Imidazoles, Benzothiazoles)

The structure of this compound is ideally suited for building a variety of nitrogen-containing heterocycles, which are foundational structures in drug discovery.

Quinolines: Quinolines are a class of heterocyclic compounds that feature prominently in antimalarial, anticancer, and antimicrobial agents. nih.govresearchgate.net The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing a reactive α-methylene group (e.g., a ketone). The substituents on the this compound ring would be directly incorporated into the final quinoline structure, providing a straightforward route to highly functionalized quinoline derivatives.

Imidazoles: The imidazole (B134444) ring is another privileged scaffold in medicinal chemistry, found in numerous bioactive compounds. nih.gov While various synthetic routes exist, substituted aminobenzaldehydes can be utilized in multicomponent reactions to construct imidazole-fused systems or substituted phenylimidazoles. The van Leusen imidazole synthesis, for example, is a powerful method that combines an aldimine with tosylmethyl isocyanide (TosMIC) to form the imidazole ring. nih.gov

Benzothiazoles: Benzothiazoles are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. mdpi.comekb.egscholarsresearchlibrary.comresearchgate.net The most common synthetic route involves the condensation of a 2-aminothiophenol (B119425) with an aldehyde. mdpi.comekb.egorganic-chemistry.org In this context, this compound would react to form a correspondingly substituted 2-arylbenzothiazole, demonstrating its utility as a key building block for this important class of heterocycles. organic-chemistry.org

Contribution to the Synthesis of Complex Ring Systems

Beyond the synthesis of simple bicyclic heterocycles, this compound is a valuable starting material for constructing more complex, polycyclic, and highly substituted ring systems. Multicomponent reactions, where three or more reactants combine in a single operation, offer an efficient pathway to molecular complexity.

For example, benzaldehyde (B42025) derivatives are used in one-pot reactions with compounds like 6-aminouracil (B15529) and dimedone to synthesize complex fused systems such as pyrimido[4,5-b]quinolines, which possess significant biological activities. nih.gov The specific substitution pattern of this compound allows for the precise placement of bromo and methoxy (B1213986) groups on these complex scaffolds. This control is crucial for tuning the steric and electronic properties of the final molecule, which in turn can optimize its biological activity or material properties. The ability to generate highly decorated and diverse molecular architectures from a single, well-defined precursor highlights the strategic importance of this compound in modern synthetic programs.

Data Tables

Table 1: Physicochemical Properties of this compound Note: Data corresponds to the isomer with CAS Number 205533-21-7, which is often referred to as 2-Amino-5-bromo-3-methoxybenzaldehyde in supplier catalogs. Properties for the 3-bromo isomer may be similar.

PropertyValueSource
CAS Number 205533-21-7 achmem.comambeed.com3wpharm.com
Molecular Formula C8H8BrNO2 achmem.com
Molecular Weight 230.06 g/mol achmem.com
MDL Number MFCD24387425 achmem.com
Storage Inert atmosphere, Room Temperature achmem.com

Table 2: Examples of Heterocycles Synthesized from Aminobenzaldehyde Derivatives

Heterocycle ClassGeneral PrecursorsSynthetic Method
Indoles 2-Aminobenzaldehydes, Ethyl diazoacetateLewis acid-catalyzed reaction
Quinolines 2-Aminobenzaldehydes, α-Methylene ketonesFriedländer Annulation
Benzothiazoles Aldehydes, 2-AminothiophenolCondensation/Cyclization
Pyrimido[4,5-b]quinolines Aryl aldehydes, 6-Aminouracil, DimedoneOne-pot multicomponent reaction

Overview of its Multifunctional Reactivity

This compound is a polysubstituted aromatic compound of significant interest in modern organic synthesis. Its value stems from the unique arrangement of four distinct functional groups—amino, bromo, aldehyde, and methoxy—on a benzene (B151609) ring. This substitution pattern imparts a complex and versatile reactivity profile, making it an important precursor for the synthesis of more complex molecular architectures.

Synergistic Effects of Amino, Bromo, Aldehyde, and Methoxy Functional Groups

The reactivity of this compound is governed by the complex interplay of the electronic properties of its four functional groups. Each group exerts distinct inductive and mesomeric (resonance) effects that influence the electron density of the aromatic ring and the reactivity of the other substituents.

The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups that donate electron density to the ring via the mesomeric effect (+M). Conversely, the aldehyde (-CHO) group is a deactivating group, withdrawing electron density through both mesomeric (-M) and inductive (-I) effects. The bromo (-Br) atom is a deactivating group due to its strong inductive electron withdrawal (-I), but it can donate electron density weakly through resonance (+M).

This combination of competing electronic effects creates a unique reactivity landscape. The powerful electron-donating amino and methoxy groups enhance the nucleophilicity of the aromatic ring, making it susceptible to electrophilic attack. However, the precise location of such reactions is directed by the positions of these groups. Simultaneously, the aldehyde group provides a key site for nucleophilic addition and condensation reactions, while the bromo substituent offers a handle for transition-metal-catalyzed cross-coupling reactions. The proximity of the amino and aldehyde groups allows for intramolecular reactions to form heterocyclic structures.

Table 1: Electronic Properties of Functional Groups in this compound

Functional Group Position Inductive Effect Mesomeric Effect Overall Effect on Ring Directing Influence
Aldehyde (-CHO) 1 -I (Withdrawing) -M (Withdrawing) Deactivating Meta
Amino (-NH₂) 2 -I (Withdrawing) +M (Donating) Activating Ortho, Para
Bromo (-Br) 3 -I (Withdrawing) +M (Donating) Deactivating Ortho, Para
Methoxy (-OCH₃) 5 -I (Withdrawing) +M (Donating) Activating Ortho, Para

Versatility as a Building Block in Multi-Step Synthesis

The array of functional groups makes this compound a versatile synthon for constructing a wide range of organic molecules, particularly nitrogen- and oxygen-containing heterocycles. Its utility is demonstrated in various synthetic strategies.

The aldehyde and amino groups are perfectly positioned to participate in condensation and cyclization reactions. For example, reaction with active methylene (B1212753) compounds can lead to the formation of quinoline derivatives, a core structure in many pharmaceuticals. The aldehyde can readily form Schiff bases (imines) with primary amines, which can be further reduced or used as intermediates for more complex transformations. google.compatsnap.com

The presence of the bromine atom is particularly significant for synthetic diversification. It serves as a key functional group for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Furthermore, this compound is an ideal candidate for multicomponent reactions (MCRs), where multiple reactants combine in a single step to form a complex product. researchgate.net Substituted salicylaldehydes, which share functional similarities, are known to be privileged synthons in MCRs for generating heterocyclic libraries. researchgate.net The combination of a nucleophilic amino group, an electrophilic aldehyde, and a modifiable bromo position allows for the rapid assembly of diverse molecular scaffolds from simple precursors.

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Functional Group(s) Involved Potential Product Class
Reductive Amination Aldehyde, Amino (with external amine) Substituted Amines
Friedländer Annulation Aldehyde, Amino (with ketone) Quinolines
Pictet-Spengler Reaction Amino (after conversion to amine), Aldehyde Tetrahydroisoquinolines
Suzuki Coupling Bromo Biaryls
Sonogashira Coupling Bromo Aryl Alkynes
Buchwald-Hartwig Amination Bromo Aryl Amines
Schiff Base Formation Aldehyde (with primary amine) Imines

Scope and Objectives of Academic Research on this compound

Academic research involving this compound and structurally related compounds is driven by several key objectives. A primary goal is its utilization as a strategic intermediate for the total synthesis of complex natural products and medicinally relevant molecules. The dense functionality of the molecule allows for the efficient construction of polycyclic systems that would otherwise require lengthy synthetic sequences.

A significant area of investigation is the development of novel synthetic methodologies. Researchers use this and similar substrates to explore new types of multicomponent reactions, cascade cyclizations, and metal-catalyzed functionalizations. researchgate.net The unique electronic and steric environment provides a robust platform for testing the limits and applications of new synthetic methods.

Furthermore, this compound serves as a valuable precursor for creating libraries of novel heterocyclic compounds for biological screening. The synthesis of derivatives of 2-amino-3,5-dibromobenzaldehyde (B195418) is a critical step in producing important pharmaceutical ingredients, such as the mucolytic agent Ambroxol. google.compatsnap.comgoogle.com By analogy, this compound is an attractive starting material for generating analogues and new chemical entities to be evaluated for a range of therapeutic activities. Research on similar structures, such as 2-amino-5-bromobenzaldehyde (B112427), also extends to investigating their quantum chemical, molecular, and optical properties for potential applications in materials science. researchgate.net

Classical Synthetic Approaches

Traditional methods for synthesizing this compound rely on well-established reaction sequences. These routes typically involve the sequential introduction of the required functional groups—amino, bromo, methoxy, and formyl—onto a benzene ring precursor. The success of these syntheses hinges on the careful management of directing group effects and reaction conditions to achieve the desired substitution pattern.

Strategies involving Nitration-Reduction Sequences on Related Precursors

A common and logical approach to introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This two-step process involves the electrophilic substitution of a nitro group (-NO₂) onto the ring, followed by its chemical reduction to an amino group (-NH₂).

For the synthesis of this compound, a plausible precursor is 3-methoxybenzaldehyde (B106831). The synthetic sequence would unfold as follows:

Nitration: The nitration of 3-methoxybenzaldehyde would introduce a nitro group. The methoxy group (-OCH₃) is an ortho-, para-director, while the aldehyde group (-CHO) is a meta-director. This would lead to a mixture of isomers, primarily 2-nitro-5-methoxybenzaldehyde and 4-nitro-3-methoxybenzaldehyde.

Bromination: The subsequent bromination of the desired nitro-intermediate, 2-nitro-5-methoxybenzaldehyde, would be directed by the existing substituents. The methoxy group directs ortho-para, and the nitro and aldehyde groups direct meta. The position ortho to the methoxy group and meta to the nitro and aldehyde groups is C4. However, achieving bromination at the C3 position in this intermediate is challenging due to the directing effects.

Reduction: The final step would be the reduction of the nitro group to an amino group using reagents like iron powder in acetic acid or catalytic hydrogenation. patsnap.comgoogle.comgoogle.com

A more regiochemically controlled variant of this strategy involves reducing a nitro precursor to an amine before bromination. For instance, the reduction of o-nitrobenzaldehyde to o-aminobenzaldehyde, which is then directly brominated without isolation, has been shown to produce 2-amino-3,5-dibromobenzaldehyde in high yield. patsnap.comgoogle.com This principle suggests that reducing a precursor like 2-nitro-5-methoxybenzaldehyde first to 2-amino-5-methoxybenzaldehyde (B1606155) would make the subsequent bromination at the C3 position more feasible due to the strong ortho-directing influence of the newly formed amino group.

StepPrecursorReagents/ConditionsProductPurpose
1o-NitrobenzaldehydeFe powder, Acetic Acid, Ethanol/Water, 90-105°Co-Aminobenzaldehyde (in situ)Reduction of nitro group
2o-Aminobenzaldehyde (in situ)Bromine (Br₂), 0°C then room temp2-Amino-3,5-dibromobenzaldehydeBromination of activated ring

This table illustrates a related reduction-bromination sequence, demonstrating the general methodology.

Formylation Reactions on Substituted Anilines or Methoxybenzenes

An alternative strategy involves introducing the aldehyde group at a later stage of the synthesis through a formylation reaction. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, such as substituted anilines and methoxybenzenes. ijpcbs.comwikipedia.orgorganic-chemistry.org

This approach could begin with a precursor like 2-bromo-4-methoxyaniline (B1279053). nih.gov The synthesis would proceed as follows:

Precursor Synthesis: The starting material, 4-methoxyaniline (p-anisidine), is first brominated. Due to the strong activating and ortho-, para-directing nature of both the amino and methoxy groups, careful control of reaction conditions is necessary to achieve selective mono-bromination at the C2 position to yield 2-bromo-4-methoxyaniline.

Vilsmeier-Haack Formylation: The 2-bromo-4-methoxyaniline is then subjected to the Vilsmeier-Haack reaction. chemistrysteps.comrsc.org The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This electrophile attacks the activated aniline (B41778) ring. The formylation is directed ortho to the powerful activating amino group, leading to the introduction of the aldehyde group at the C6 position (relative to the amino group), which corresponds to the C3 position of the final product. Subsequent hydrolysis of the resulting iminium ion intermediate yields the target aldehyde, this compound. chemistrysteps.com

ReactionSubstrateReagentsProductKey Features
Vilsmeier-Haack FormylationElectron-rich arenes (e.g., anilines)POCl₃, DMF, followed by H₂O workupAryl aldehydeMild conditions; suitable for activated rings.

Halogenation Strategies and Regioselectivity on Substituted Benzaldehydes

Direct halogenation of a pre-existing substituted benzaldehyde is one of the most direct synthetic routes. The success of this strategy is entirely dependent on the regioselectivity of the bromination, which is governed by the electronic effects of the substituents already on the aromatic ring.

This method involves the direct electrophilic bromination of an aminobenzaldehyde precursor, specifically 2-amino-5-methoxybenzaldehyde. The regiochemical outcome is determined by the cumulative directing effects of the three substituents:

Amino group (-NH₂): Strongly activating, ortho-, para-directing.

Methoxy group (-OCH₃): Strongly activating, ortho-, para-directing.

Aldehyde group (-CHO): Deactivating, meta-directing.

The amino group is the most powerful activating group and will therefore dominate the directing effect. It directs the incoming electrophile (bromine) to its ortho (C3) and para (C5) positions. Since the C5 position is already occupied by the methoxy group, the bromination is strongly favored at the C3 position. This position is also meta to the deactivating aldehyde group, which is electronically consistent.

Standard brominating agents such as molecular bromine (Br₂) in a solvent like acetic acid or chloroform, or N-Bromosuccinimide (NBS), can be employed for this transformation. researchgate.net

Controlling regioselectivity during the bromination of highly activated aromatic rings can sometimes lead to multiple products. A common strategy to mitigate this is to temporarily protect a highly activating functional group to modulate its electronic influence.

In the context of aminobenzaldehydes, the amino group can be protected, for example, by acetylation to form an acetanilide. This N-acetyl group is still an activating ortho-, para-director, but it is significantly less activating than a free amino group. This moderation can prevent over-bromination and fine-tune the regioselectivity.

A hypothetical route using this principle could involve:

Protection: Acetylation of 2-amino-5-methoxybenzaldehyde using acetic anhydride (B1165640) to form 2-acetamido-5-methoxybenzaldehyde.

Bromination: Bromination of the protected intermediate. The N-acetyl and methoxy groups would cooperatively direct the bromine to the C3 position.

Deprotection: Removal of the acetyl group via hydrolysis under acidic or basic conditions to reveal the amino group and yield the final product.

Modern Synthetic Innovations

While classical methods are robust, modern organic synthesis offers innovative approaches that could potentially be applied to construct this compound, often with improved efficiency or novel bond constructions.

One significant area of innovation is transition metal-catalyzed cross-coupling reactions. rug.nlacs.orgresearchgate.net These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. A hypothetical retrosynthetic analysis could envision the aldehyde group being installed via a palladium-catalyzed carbonylation reaction on an aryl halide or triflate precursor. Alternatively, a Suzuki, Stille, or other cross-coupling reaction could be used to build the substituted aromatic core.

For example, a suitably substituted di-bromo precursor could undergo a regioselective formylation via a Negishi cross-coupling with a formyl anion equivalent or a Buchwald-Hartwig amination followed by formylation. These methods offer a modular approach where the functional groups can be introduced with high precision, although they often require more complex precursors and catalysts.

Another emerging area is C-H activation, where a C-H bond is directly converted into a C-C or C-X bond, bypassing the need for pre-functionalized starting materials. A directed C-H bromination or formylation, guided by one of the existing functional groups on a simpler precursor, could offer a highly atom-economical route to the target molecule in the future.

Transition-Metal Catalyzed Routes to Substituted Benzaldehydes

Transition metal catalysis offers powerful and efficient methods for the synthesis of substituted benzaldehydes. researchgate.net These catalytic systems enable C-H bond functionalization, cross-coupling reactions, and other transformations that are central to modern organic synthesis. acs.orgnih.gov For instance, a two-step, one-pot procedure can be employed where a stable aluminum hemiaminal acts as a tetrahedral intermediate, protecting a latent aldehyde. This allows for subsequent cross-coupling with organometallic reagents to introduce various substituents. acs.orgresearchgate.net

The versatility of transition metal catalysis allows for the derivatization of compounds through methods that are often more selective and require milder conditions than traditional approaches. acs.org These reactions can be designed to be low-waste and energy-efficient, aligning with the principles of greener chemistry. researchgate.net

Rhodium(III)-Catalyzed C-H Amidation of Aldehydes

A notable advancement in the synthesis of amino-substituted benzaldehydes is the use of Rhodium(III)-catalyzed C-H amidation. This method allows for the direct introduction of an amino group at the ortho-position to the aldehyde, guided by the aldehyde functional group itself. rsc.org This process proceeds via C-H bond activation under relatively mild reaction conditions. acs.orgnih.gov

In this type of reaction, various aldehydes can be directly amidated using reagents like dioxazolones to afford 2-aminobenzaldehydes. rsc.org The use of the aldehyde as a directing group is highly efficient as it minimizes waste and avoids the need for pre-functionalization steps. rsc.org A variety of primary and secondary amines can also be used as the nitrogen source, often in the form of N-chloroamines prepared in situ, to yield the corresponding amides in moderate to excellent yields. acs.orgnih.govacs.org This catalytic approach represents a novel strategy for constructing C-N bonds through the cleavage of an aldehyde C-H bond. acs.org

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes for fine chemicals and pharmaceutical intermediates. rsc.org These principles advocate for the use of renewable resources, catalytic methods, and cascade-type transformations to create environmentally friendly processes. rsc.org

A key step in the synthesis of aminobenzaldehydes often involves the reduction of a nitroarene precursor. Traditionally, this reduction was carried out using stoichiometric reducing agents like iron powder in acidic media. While effective, this method generates significant amounts of iron sludge, a problematic environmental by-product. tue.nl

Modern, greener alternatives focus on catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) or iron(0) nanoparticles with hydrogen gas offers a much cleaner reduction process. rsc.org This approach is highly selective for the nitro group, compatible with a wide range of other functional groups, and produces water as the only significant by-product, thereby eliminating the issue of iron sludge. rsc.org

The selection of reagents plays a crucial role in the sustainability of a chemical process. For bromination reactions, the use of elemental bromine (Br₂) poses significant safety and environmental hazards. A greener and safer alternative is the in-situ generation of bromine from a bromide source and an oxidant. nih.gov

The H₂O₂/HBr system is an excellent example of this approach. epa.govnih.gov Hydrogen peroxide, a cheap and environmentally friendly oxidant, reacts with hydrobromic acid to produce bromine in the reaction mixture. nih.gov This method avoids the storage and handling of hazardous molecular bromine and is characterized by a low environmental impact. nih.govnih.gov This system has been successfully used for the efficient bromination of various activated and less-activated aromatic molecules, often in aqueous media, further enhancing its green credentials. epa.govresearchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step to ensure high yields and purity of the final product in a multi-step synthesis. nih.govresearchgate.net Key parameters that are typically varied include temperature, reaction time, solvent, catalyst loading, and reagent stoichiometry. Automated systems using Bayesian optimization algorithms can be employed to efficiently explore the reaction space and identify optimal conditions with a minimum number of experiments. nih.govacs.org

For the synthesis of a molecule like this compound, each step—such as the reduction of the nitro group and the subsequent bromination—would be optimized individually. For example, in a catalytic hydrogenation, factors like hydrogen pressure, catalyst type and loading, temperature, and solvent would be fine-tuned. Similarly, for the bromination step, the molar ratio of H₂O₂ to HBr, temperature, and reaction time would be adjusted to maximize the yield of the desired monobrominated product while minimizing the formation of di-brominated or other by-products.

Below is a hypothetical data table illustrating the optimization of a bromination step using an H₂O₂/HBr system.

EntryHBr (equivalents)H₂O₂ (equivalents)Temperature (°C)Time (h)Yield (%)
11.11.125475
21.21.225482
31.21.240285
41.31.340284
51.21.540286

Scale-Up Considerations for Industrial and Large-Scale Synthesis

Transitioning a synthetic route from the laboratory to industrial-scale production, known as scale-up, presents a unique set of challenges. apicule.compharmafeatures.com The primary goal is to maintain high quality and reproducibility while ensuring the process is safe, cost-effective, and environmentally sustainable. pharmacompass.com

Key considerations during scale-up include:

Process Safety: Reactions that are manageable on a small scale, such as those involving exothermic steps or hazardous reagents, require careful engineering controls at an industrial scale. pharmtech.com

Heat and Mass Transfer: The efficiency of mixing and heat dissipation changes significantly with reactor size, which can affect reaction kinetics and selectivity.

Raw Material Sourcing: The availability, cost, and purity of starting materials and reagents become critical factors in the economic viability of the process. pharmafeatures.com

Process Optimization: Laboratory-scale methods often need to be re-optimized for large-scale equipment to maximize yield and throughput. pharmafeatures.com This includes choosing appropriate solvents and minimizing the number of unit operations like crystallizations and filtrations. nih.gov

Regulatory Compliance: The production of pharmaceutical intermediates must adhere to stringent quality standards and regulatory requirements. pharmafeatures.com

For a multi-step synthesis of a specialized compound like this compound, a contract development and manufacturing organization (CDMO) might be involved to manage the complexities of scaling up from laboratory to pilot and commercial production scales. pharmacompass.comtheasengineers.com

Reactivity Profiles and Derivatization Strategies of 2 Amino 3 Bromo 5 Methoxybenzaldehyde

Reactions Involving the Aldehyde Functionality (-CHO)

The aldehyde group is a primary site for nucleophilic attack and condensation reactions. Its electrophilicity is modulated by the electronic effects of the other ring substituents. The electron-donating amino and methoxy (B1213986) groups tend to decrease the reactivity of the aldehyde compared to unsubstituted benzaldehyde (B42025), while the electron-withdrawing bromine atom has an opposing effect.

One of the most fundamental reactions of the aldehyde group in 2-Amino-3-bromo-5-methoxybenzaldehyde is its condensation with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of an amine on the carbonyl carbon, followed by dehydration. The resulting C=N double bond is a key feature in many biologically active molecules and coordination complexes.

Research has demonstrated the synthesis of Schiff bases from structurally similar compounds, such as 2-amino-3,5-dibromobenzaldehyde (B195418), with various amino alcohols like L-Valinol and L-Phenylalaninol. jocpr.com These reactions typically proceed by refluxing the aldehyde and the amine in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. jocpr.com The formation of these tridentate chiral Schiff bases highlights the utility of aminobenzaldehydes in synthesizing ligands for metal complexes. jocpr.com Similarly, Schiff bases have been prepared by condensing 5-bromo-salicylaldehyde with amines, which are then used to form various transition metal complexes. nih.gov

The table below summarizes representative examples of Schiff base formation using substituted aminobenzaldehydes.

Aldehyde ReactantAmine ReactantProduct TypeReference
2-Amino-3,5-dibromobenzaldehydeL-ValinolTridentate Chiral Schiff Base jocpr.com
2-Amino-3,5-dibromobenzaldehydeL-PhenylalaninolTridentate Chiral Schiff Base jocpr.com
5-Bromo-salicylaldehyde2-(4-aminophenyl)ethan-1-olBidentate Schiff Base nih.gov
Syringaldehyde2-Amino-5,6-dimethyl benzimidazoleBidentate Schiff Base ijpsdronline.com

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations provide pathways to different classes of compounds with altered reactivity and functionality.

Reduction: The aldehyde can be selectively reduced to the corresponding benzyl (B1604629) alcohol, 2-Amino-3-bromo-5-methoxybenzyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF. For the closely related 2-amino-5-bromobenzoic acid, reduction to 2-amino-5-bromobenzyl alcohol has been achieved using LiAlH4 in THF. orgsyn.org This indicates that the amino group does not interfere with the reduction of the carbonyl-containing group.

Oxidation: Conversely, the aldehyde can be oxidized to form 2-Amino-3-bromo-5-methoxybenzoic acid. A variety of oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O). A well-documented example involves the aerobic oxidation of 2-amino-5-bromobenzyl alcohol to 2-amino-5-bromobenzaldehyde (B112427) using a Cu(I)/TEMPO catalyst system, demonstrating a high-yield conversion to the aldehyde. orgsyn.org This reaction is reversible in principle, allowing access to the corresponding carboxylic acid under stronger oxidizing conditions.

The table below outlines the oxidation and reduction transformations of the aldehyde group.

Starting MaterialTransformationProductTypical ReagentsReference
This compoundReduction(2-Amino-3-bromo-5-methoxyphenyl)methanolNaBH4, LiAlH4 orgsyn.org
This compoundOxidation2-Amino-3-bromo-5-methoxybenzoic acidKMnO4, Ag2O orgsyn.org
(2-Amino-3-bromo-5-methoxyphenyl)methanolOxidationThis compoundCu(I)/TEMPO, O2 orgsyn.org

The ortho-disposition of the amino and aldehyde groups makes this compound an excellent precursor for various cyclization reactions to form heterocyclic systems. The aldehyde acts as an electrophile that can react with a nucleophile, which can be either internal or external, followed by cyclization involving the amino group.

A prominent example is the Friedländer synthesis of quinolines, where a 2-aminobenzaldehyde (B1207257) reacts with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-keto-ester). nih.govwikipedia.org The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the quinoline (B57606) ring system. nih.gov

Furthermore, 2-aminobenzaldehydes are key starting materials for the synthesis of indoles. One modern approach involves the reaction of N-alkyl-2-aminobenzaldehydes with ethyl diazoacetate in the presence of a Lewis acid like BF3·OEt2. acs.orgorganic-chemistry.org This method provides 3-ethoxycarbonylindoles with high regiochemical control and tolerance for various functional groups on the aromatic ring. acs.orgorganic-chemistry.org The presence of the bromo and methoxy substituents on the title compound would be expected to influence the electronic properties of the resulting indole (B1671886), making this a valuable route to highly functionalized indole derivatives.

Transformations at the Amino Group (-NH2)

The nucleophilic amino group offers another reactive site for derivatization, allowing for the introduction of various substituents through acylation and alkylation, or participation in further cyclization reactions to build complex heterocyclic scaffolds.

Acylation: The amino group of this compound can be readily acylated using acyl chlorides, acid anhydrides, or acyl azides to form the corresponding amides. This transformation is useful for installing protecting groups or for introducing new functionalities. For instance, an iridium(III)-catalyzed C-H amidation of aldimines using N-acyl azides has been developed to synthesize a variety of 2-aminobenzaldehyde derivatives, effectively acylating the amino position. nih.gov Another method involves a photo-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes, which, after reduction of the nitro group, yields N-acylated 2-aminobenzaldehydes. thieme-connect.com

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination. The direct alkylation of anilines can sometimes be challenging due to the potential for over-alkylation to form tertiary amines. google.com However, selective N-alkylation methods have been developed. For example, N-alkyl-2-aminobenzaldehydes can be prepared from the ring-opening of quinolinium salts with alkaline hydrogen peroxide. arkat-usa.org Modern visible-light-induced methods for N-alkylation of anilines have also been developed, offering metal-free and base-free conditions. nih.gov These methods could be applied to introduce alkyl chains onto the amino group of the title compound, further diversifying its synthetic utility.

The amino group is a potent nucleophile and plays a crucial role in both intermolecular and intramolecular cyclization reactions to form a wide range of nitrogen-containing heterocycles. Its position ortho to the aldehyde group facilitates tandem reactions where both groups participate in the ring formation.

In the Friedländer annulation, the amino group performs the final ring-closing step by attacking a carbonyl group to form the dihydropyridine (B1217469) ring, which then aromatizes to a quinoline. nih.gov Similarly, in reactions with β-nitrostyrenes, 2-aminobenzaldehydes can undergo a Michael addition followed by cyclization and rearrangement to yield 3-nitro-1,2-dihydroquinolines and 3-nitroquinolines. acs.org

The compound can also be a precursor for quinazolinones. A carbene-catalyzed reaction has been shown to activate 2-aminobenzaldehydes to react with imines, where the amino group adds to the imine, leading to the formation of chiral quinazolinones. acs.org Furthermore, reactions of 2-aminobenzaldehydes with indoles can lead to annulation, forming complex fused systems like indolo[2,3-b]quinolines. rsc.org

The table below lists examples of heterocyclic systems synthesized from 2-aminobenzaldehyde precursors, illustrating the role of the amino group in cyclization.

Reactant(s) with 2-AminobenzaldehydeResulting HeterocycleReaction TypeReference
Active Methylene Compounds (e.g., ketones)QuinolinesFriedländer Synthesis nih.govwikipedia.org
Ethyl Diazoacetate (with N-alkylated amine)IndolesLewis Acid-Catalyzed Cyclization acs.orgorganic-chemistry.org
Imines (NHC catalyzed)QuinazolinonesAnnulation acs.org
IndolesIndolo[2,3-b]quinolinesAnnulation rsc.org
β-Nitrostyrenes3-NitroquinolinesMichael Addition/Cyclization acs.org

Cross-Coupling Reactions at the Bromo Position (-Br)

The bromine atom at the C3 position of this compound is amenable to a wide range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating complex molecular architectures.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. Although specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of closely related unprotected ortho-bromoanilines provides a strong basis for predicting its behavior. nih.gov

Research on various ortho-bromoanilines demonstrates that these substrates readily participate in Suzuki-Miyaura couplings with a range of boronic acids and esters. nih.gov The reaction is tolerant of the free amino group, which can often remain unprotected. nih.gov Typical conditions involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base in an appropriate solvent. The choice of these components is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related ortho-Bromoanilines This table is based on data for analogous compounds and serves as a predictive model for this compound.

Catalyst / LigandBaseSolventTemperature (°C)Coupling Partner ScopeReference
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80Aryl, heteroaryl, alkyl, benzyl boronic esters nih.gov
Pd₂(dba)₃ / XPhosK₂CO₃Toluene (B28343)100-110Aryl and heteroaryl boronic acidsGeneral
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-100Arylboronic acidsGeneral

For this compound, the presence of the electron-donating amino and methoxy groups would likely enhance the rate of oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. The aldehyde group is generally stable under these conditions, making the Suzuki-Miyaura reaction an excellent strategy for synthesizing 2-amino-3-aryl-5-methoxybenzaldehydes.

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with an unsaturated halide, an alkene, a base (like triethylamine (B128534) or potassium carbonate), and a palladium catalyst. wikipedia.org The substrate this compound is a suitable candidate for this transformation, allowing for the introduction of a vinyl group at the C3 position. The reaction is generally tolerant of various functional groups, including aldehydes and amines. organic-chemistry.org Given the electron-rich nature of the substrate, high catalyst efficiency is expected.

Sonogashira Reaction: The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org For this compound, this reaction would yield 2-amino-3-(alkynyl)-5-methoxybenzaldehyde derivatives. Studies on analogous compounds, such as 2-amino-3-bromopyridines, have shown that this transformation proceeds in moderate to excellent yields under optimized conditions. scirp.org

Table 2: Typical Conditions for Sonogashira Coupling of Related 2-Amino-3-bromo-heterocycles This table is based on data for analogous compounds and serves as a predictive model for this compound.

Catalyst SystemBaseSolventTemperature (°C)Coupling Partner ScopeReference
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100Terminal aryl and alkyl alkynes scirp.org
PdCl₂(PPh₃)₂ / CuIEt₃N / PiperidineTHFRoom Temp to 65Terminal alkynesGeneral

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction allows for the substitution of the bromine atom in this compound with a variety of primary or secondary amines, amides, or N-heterocycles. wikipedia.orgacsgcipr.org The reaction requires a palladium catalyst, a phosphine ligand, and a strong base, such as sodium tert-butoxide or cesium carbonate. nih.gov The development of sophisticated phosphine ligands has greatly expanded the scope of this reaction, allowing it to proceed under milder conditions and with a wider range of substrates. wikipedia.org This method provides a direct route to novel diamine structures derived from the starting benzaldehyde.

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). While highly versatile and tolerant of many functional groups, the toxicity of organotin reagents has led to its partial replacement by other methods like the Suzuki-Miyaura coupling. However, it remains a valuable tool in synthesis. For a substrate like this compound, the Stille coupling could be used to introduce a wide variety of carbon-based fragments (alkyl, vinyl, aryl, etc.) at the C3 position. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, has been expanded to include the formation of C-N and C-O bonds (Ullmann condensation). organic-chemistry.org This reaction typically requires high temperatures, but the use of specific ligands can facilitate the reaction under milder conditions. nih.gov For this compound, an Ullmann-type condensation could be employed to couple it with phenols (to form diaryl ethers), amines, or other nucleophiles. This provides a palladium-free alternative to the Buchwald-Hartwig amination for C-N bond formation.

Aromatic Substitution and Functionalization of the Benzene (B151609) Ring

Beyond cross-coupling at the bromo position, the benzene ring of this compound is subject to electrophilic aromatic substitution, although the regioselectivity is complex. The directing effects of the three existing substituents—amino (-NH₂), bromo (-Br), and methoxy (-OCH₃)—must be considered.

-NH₂ group: A powerful activating, ortho, para-directing group.

-OCH₃ group: A strong activating, ortho, para-directing group.

-Br group: A deactivating, ortho, para-directing group.

The positions ortho and para to the strongly activating amino group are C4 and C6. The positions ortho and para to the methoxy group are C4 and C6 (C2 is blocked by -NH₂). Therefore, the C4 and C6 positions are highly activated towards electrophilic attack. The C4 position is para to the amino group and ortho to the methoxy group, while the C6 position is ortho to the amino group and para to the methoxy group. Both are significantly activated. Electrophilic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) would be expected to occur preferentially at these positions, likely leading to a mixture of C4 and C6 substituted products, with the precise ratio depending on the reaction conditions and the steric bulk of the incoming electrophile.

Chemo- and Regioselectivity in Multi-Functional Group Transformations

The chemical behavior of this compound is dictated by the interplay of its four distinct functional groups: an amino (-NH2), a bromo (-Br), a methoxy (-OCH3), and an aldehyde (-CHO) group, all attached to a benzene ring. This unique arrangement provides a rich platform for a variety of chemical transformations, where the challenge and opportunity lie in achieving chemo- and regioselectivity. The inherent reactivity of each functional group, influenced by the electronic and steric effects of its neighbors, allows for a range of selective derivatization strategies.

The primary amino group and the aldehyde group are the most reactive sites for nucleophilic and electrophilic attack, respectively. The bromine atom offers a handle for transition-metal-catalyzed cross-coupling reactions, while the aromatic ring itself can undergo electrophilic substitution, with the regiochemical outcome being a consensus of the directing effects of the four substituents. The methoxy group is generally the most stable under many reaction conditions, primarily exerting an electronic influence on the ring.

Hierarchical Reactivity and Selective Derivatization

The selective transformation of one functional group in the presence of others is a cornerstone of synthetic strategy. In this compound, a general hierarchy of reactivity can be established, which can be exploited to achieve desired chemical modifications.

Reactions at the Aldehyde Group: The aldehyde functionality is highly susceptible to nucleophilic attack and condensation reactions. It readily forms imines (Schiff bases) upon reaction with primary amines. nih.gov This reactivity can be harnessed for the selective modification of the aldehyde group, often under mild conditions that leave the amino group untouched, especially if the nucleophile is a soft nucleophile or if the reaction is performed under neutral or slightly acidic conditions.

Reactions at the Amino Group: The amino group is a potent nucleophile and is readily acylated, alkylated, or can participate in diazotization reactions. To prevent unwanted side reactions at the amino group while modifying other parts of the molecule, it is often necessary to protect it. libretexts.org Common protecting groups for anilines include acetyl, tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups. researchgate.net The choice of protecting group is crucial and depends on its stability under the subsequent reaction conditions and the ease of its removal. springernature.com

Transformations involving the Bromo Group: The carbon-bromine bond is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. acs.orgnih.gov The electronic environment of the C-Br bond in this compound, influenced by the electron-donating amino and methoxy groups, makes it amenable to oxidative addition to a low-valent transition metal catalyst. nih.gov

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, such as nitration or halogenation. The regioselectivity of such reactions is determined by the combined directing effects of the existing substituents. The amino and methoxy groups are strong activating, ortho, para-directing groups, while the bromine is a deactivating, ortho, para-director. The aldehyde group is a deactivating, meta-directing group. youtube.comaakash.ac.in The powerful ortho, para-directing influence of the amino group, followed by the methoxy group, will likely dominate, directing incoming electrophiles to the positions ortho and para to them. minia.edu.eg

Regioselectivity in Electrophilic Aromatic Substitution

The substitution pattern of this compound presents a fascinating case for predicting the outcome of electrophilic aromatic substitution. The directing effects of the substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Effect
-NH22ActivatingOrtho, Para
-Br3DeactivatingOrtho, Para
-OCH35ActivatingOrtho, Para
-CHO1DeactivatingMeta

Given these effects, the positions most activated towards electrophilic attack are C4 and C6. The strong activating and directing effect of the amino group at C2, reinforced by the methoxy group at C5, will likely make the C4 and C6 positions the most nucleophilic. The deactivating nature of the aldehyde and bromine will have a lesser influence on the regiochemical outcome in the face of the potent activating groups.

Strategies for Multi-Functional Group Transformations

A successful derivatization strategy for this compound hinges on the careful selection of reaction conditions and, where necessary, the use of protecting groups. The following table outlines plausible selective transformations and the key considerations for achieving chemoselectivity.

Target Functional GroupReaction TypeReagents and ConditionsKey for Selectivity
Aldehyde (-CHO)Imine FormationR-NH2, mild acid catalystThe inherent high reactivity of the aldehyde towards nucleophilic attack by amines.
Aldehyde (-CHO)Wittig ReactionPh3P=CHR, aprotic solventThe amino group is generally unreactive towards phosphonium (B103445) ylides.
Amino (-NH2)AcylationAc2O, pyridine (B92270) or Boc2O, baseProtection of the more nucleophilic amino group is often the first step in a synthetic sequence.
Bromo (-Br)Suzuki-Miyaura CouplingAr-B(OH)2, Pd catalyst, baseRequires protection of the amino group to prevent catalyst poisoning and side reactions.
Aromatic RingElectrophilic BrominationNBS, polar aprotic solventThe regioselectivity is governed by the strong directing effects of the -NH2 and -OCH3 groups.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Amino 3 Bromo 5 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucitation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

In the ¹H NMR spectrum of 2-Amino-3-bromo-5-methoxybenzaldehyde, distinct signals are expected for each type of proton present in the molecule. The aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons of the methoxy (B1213986) group (-OCH₃) will also produce a singlet, but in the upfield region, generally around δ 3.8-4.0 ppm.

The amino group (-NH₂) protons are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The two aromatic protons on the benzene (B151609) ring will appear as two distinct doublets, a result of their coupling to each other. Their specific chemical shifts are influenced by the electronic effects of the surrounding substituents—the electron-donating amino and methoxy groups and the electron-withdrawing bromo and aldehyde groups. For a similar compound, 2-amino-5-bromobenzaldehyde (B112427), the aromatic protons appear at δ 7.58 (d, J = 2.4 Hz) and 7.37 (dd, J = 8.8, 2.3 Hz), and the amino protons show a broad singlet at δ 6.14. orgsyn.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHO 9.8 - 10.2 Singlet N/A
Ar-H (position 6) 7.2 - 7.5 Doublet 2 - 3
Ar-H (position 4) 7.0 - 7.3 Doublet 2 - 3
-NH₂ 5.0 - 6.5 Broad Singlet N/A

Note: Predicted values are based on the analysis of substituted benzaldehydes.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the range of δ 190-200 ppm. The carbon atoms of the benzene ring will have distinct chemical shifts determined by the attached substituents. The carbon attached to the methoxy group and the carbon attached to the amino group are expected to be shielded, while the carbon bonded to the bromine atom will be deshielded. The methoxy carbon itself will resonate around δ 55-60 ppm. For various substituted benzaldehydes, the carbonyl carbon signal is consistently found in the δ 190-193 ppm range. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 190 - 195
C-NH₂ 145 - 150
C-Br 110 - 115
C-OCH₃ 155 - 160
C-H (aromatic) 115 - 125
C-H (aromatic) 105 - 115
C (ipso-aldehyde) 120 - 130

Note: Predicted values are based on the analysis of substituted benzaldehydes. rsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish the coupling between the two aromatic protons, showing a cross-peak between their signals.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting fragments of the molecule. For instance, the aldehyde proton would show a correlation to the ipso-aromatic carbon, and the methoxy protons would correlate to the aromatic carbon to which the methoxy group is attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₈BrNO₂), the calculated molecular weight is approximately 230.06 g/mol . achmem.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic pair of peaks (M and M+2) of almost equal intensity.

The fragmentation of aromatic aldehydes often involves the loss of the aldehyde group (CHO, 29 Da) or a hydrogen atom (H, 1 Da). Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for aldehydes. The presence of the bromo and methoxy substituents will also influence the fragmentation, potentially leading to the loss of a bromine radical or a methyl radical from the methoxy group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment
231/233 [M+H]⁺ (Molecular ion + 1)
229/231 [M-H]⁺ (Loss of H from aldehyde)
202/204 [M-CHO]⁺ (Loss of formyl group)

Note: The paired m/z values reflect the isotopic pattern of bromine.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

For this compound, the IR spectrum is expected to show a strong absorption for the C=O stretch of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-O stretching of the methoxy group will be visible in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. The C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range. For the related compound 3,5-Dibromo-2-hydroxybenzaldehyde, a strong carbonyl peak is observed at 1662 cm⁻¹.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
-NH₂ N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch 3000 - 3100
-CHO C-H Stretch 2700 - 2900
-C=O C=O Stretch 1680 - 1700
Aromatic C=C C=C Stretch 1500 - 1600
-NH₂ N-H Bend 1550 - 1650
C-O-C (ether) Asymmetric Stretch 1200 - 1250
C-O-C (ether) Symmetric Stretch 1000 - 1050

Note: Predicted values are based on characteristic vibrational frequencies for these functional groups.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

For a crystal of this compound, one would expect to find hydrogen bonding involving the amino group as a donor and the aldehyde oxygen and/or the amino nitrogen of a neighboring molecule as acceptors. The planarity of the benzene ring and the conformation of the aldehyde and methoxy substituents relative to the ring would also be determined. Such a study would provide definitive proof of the molecular structure and reveal how the molecules pack in the solid state, which influences the material's physical properties.

Table 5: List of Compounds Mentioned

Compound Name
This compound
2-amino-5-bromobenzaldehyde
3,5-Dibromo-2-hydroxybenzaldehyde
5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005)

UV-Visible Spectroscopy

Detailed experimental research findings on the UV-Visible spectroscopic properties of this compound and its derivatives are not available in the current scientific literature. To provide a thorough and accurate analysis, including data tables of absorption maxima (λmax) and molar absorptivity (ε), further empirical studies are required.

Computational and Theoretical Studies on 2 Amino 3 Bromo 5 Methoxybenzaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules like 2-Amino-3-bromo-5-methoxybenzaldehyde. Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry to its most stable, lowest-energy state nih.govresearchgate.net.

From this optimized structure, a variety of electronic properties can be determined. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive researchgate.netindexcopernicus.com.

The Molecular Electrostatic Potential (MEP) surface is another key output. It maps the electrostatic potential onto the electron density surface, using a color gradient to identify regions of varying electron distribution. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), prone to nucleophilic attack nih.govresearchgate.net. For this compound, the oxygen of the aldehyde and the nitrogen of the amino group would likely be electron-rich sites.

Other reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness researchgate.net. These parameters provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Table 1: Representative Electronic Properties Calculated via DFT for a Substituted Benzaldehyde (B42025).
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment (μ)3.5 DebyeMeasures the polarity of the molecule.
Electronegativity (χ)4.15Describes the power of an atom to attract electrons to itself.
Chemical Hardness (η)2.35Measures resistance to change in electron distribution.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds—specifically involving the aldehyde, amino, and methoxy (B1213986) functional groups—means that this compound can exist in multiple conformations. Conformational analysis is performed computationally to identify the most stable conformers and the energy barriers between them. This is often done by systematically rotating the dihedral angles of the substituent groups and calculating the potential energy at each step.

Studies on similar substituted benzaldehydes have shown that intramolecular hydrogen bonding and steric hindrance are key factors determining the preferred conformation researchgate.net. For the title compound, an intramolecular hydrogen bond between the amino group's hydrogen and the aldehyde group's oxygen could significantly stabilize a particular planar conformation.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in different environments, such as in solution nih.gov. By simulating the motion of atoms over time, MD can reveal how the molecule flexes, vibrates, and interacts with solvent molecules, providing a more realistic picture of its conformational preferences and dynamic stability than static calculations alone.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms at the molecular level. For this compound, this could involve studying reactions such as Schiff base formation via condensation of the amino group or nucleophilic addition to the aldehyde group.

Using DFT, chemists can map the entire potential energy surface of a proposed reaction pathway. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The calculated activation energies (the energy difference between the reactants and the transition state) can then be used to predict reaction rates and determine the most favorable mechanistic pathway. While no specific reaction mechanism studies for this compound were found, the methodology is widely applied to organic reactions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be used to interpret and verify experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts researchgate.netepstem.net. These theoretical shifts are typically correlated with experimental values to confirm the molecular structure.

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Because theoretical calculations often overestimate vibrational frequencies, the computed values are typically multiplied by a scaling factor to improve agreement with experimental data researchgate.netnih.gov. A Potential Energy Distribution (PED) analysis can also be performed to assign each calculated vibrational mode to specific bond stretches, bends, or torsions within the molecule nih.gov.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions of a molecule nih.govresearchgate.net. This allows for the prediction of the absorption wavelengths (λ_max), oscillator strengths, and major orbital contributions for the peaks in a UV-Vis spectrum. Such calculations can help explain the effects of substituents on the electronic absorption properties.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Benzaldehyde Derivative.
SpectroscopyParameterCalculated ValueExperimental Value
¹H NMR-CHO Proton (ppm)9.859.82
-NH₂ Protons (ppm)6.106.05
IRC=O Stretch (cm⁻¹)16951688
N-H Stretch (cm⁻¹)34103395
UV-Visλ_max (nm)350355

Quantitative Structure-Reactivity Relationships (QSRR) in Related Systems

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. Although no specific QSRR studies involving this compound were found, a study could be designed for a series of related substituted benzaldehydes.

To build a QSRR model, various molecular descriptors (e.g., electronic, steric, and thermodynamic properties calculated via DFT) for each compound in the series would be determined. These descriptors would then be used as independent variables in a statistical model (such as multiple linear regression) to predict a dependent variable, which would be an experimentally measured measure of reactivity (e.g., a reaction rate constant). Such models are powerful for predicting the reactivity of new, unsynthesized compounds and for gaining insight into the structural features that govern reactivity.

Applications of 2 Amino 3 Bromo 5 Methoxybenzaldehyde As a Synthetic Building Block

Precursor in Medicinal Chemistry for Scaffold Construction

The inherent functionalities of 2-Amino-3-bromo-5-methoxybenzaldehyde make it an attractive starting material for the synthesis of diverse heterocyclic systems, which form the core of many pharmaceutical agents.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles, Benzothiazoles)

Substituted 2-aminobenzaldehydes are renowned precursors for a variety of nitrogen-containing heterocycles. rsc.org The presence of both an amino group and an aldehyde function in a 1,2-relationship on the aromatic ring facilitates a range of cyclization reactions.

Indoles: The synthesis of indoles from 2-aminobenzaldehydes is also a well-established synthetic strategy. Although direct cyclization is not as common as with other starting materials, derivatives of 2-aminobenzaldehydes can be transformed into indoles through various multi-step sequences. For instance, the corresponding 2-amino- or 2-nitrophenylacetic acids, which could potentially be synthesized from this compound, are common precursors for indole (B1671886) synthesis. However, no specific synthetic routes starting from this compound to indoles have been reported in the surveyed literature.

Benzothiazoles: The standard synthesis of benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with an aldehyde. mdpi.comijper.org While this compound possesses the requisite aldehyde functionality, it lacks the thiol group necessary for this specific transformation. However, it is conceivable that the amino group could be chemically transformed into a thiol, or that alternative synthetic strategies could be employed. For example, the reaction of a related 2-aminothiophenol derivative with an aldehyde is a common route to benzothiazoles. mdpi.comijper.org Despite these theoretical possibilities, the scientific literature does not currently contain specific examples of this compound being used to synthesize benzothiazoles.

Intermediate in the Synthesis of Pharmaceutical Precursors

The structural motif of substituted 2-aminobenzaldehydes is present in various pharmaceutical intermediates. A prominent example is the use of 2-amino-3,5-dibromobenzaldehyde (B195418) in the synthesis of the mucolytic agent Ambroxol. google.com This highlights the potential of this class of compounds in drug synthesis.

Given its structural similarity, this compound could hypothetically serve as a precursor for novel pharmaceutical agents. The bromo and methoxy (B1213986) substituents offer sites for further chemical modification, allowing for the generation of a library of compounds for biological screening. However, a thorough review of the patent and scientific literature did not yield specific instances of this compound being used as an intermediate in the synthesis of known pharmaceutical precursors. Its potential in this area remains a subject for future research and development.

Role in Materials Science for Polymer and Ligand Synthesis

The reactivity of the aldehyde and amino groups, along with the potential for functionalization of the aromatic ring, suggests that this compound could be a valuable monomer or precursor in materials science.

Synthesis of Monomers for Polymerization

The aldehyde and amino functionalities of this compound can be utilized to synthesize monomers for polymerization. For example, the aldehyde group can undergo condensation reactions with various nucleophiles to introduce polymerizable moieties. Similarly, the amino group can be acylated or alkylated to attach polymerizable groups. The resulting monomers could then be used in various polymerization techniques to create functional polymers with tailored properties. The presence of the bromo and methoxy groups on the aromatic ring could impart specific characteristics, such as flame retardancy or altered solubility, to the final polymer. Despite this potential, there is currently no specific research in the scientific literature describing the synthesis of monomers or polymers derived from this compound.

Ligand Synthesis for Coordination Chemistry

The amino and aldehyde groups of this compound are capable of coordinating with metal ions, making it a potential precursor for the synthesis of Schiff base ligands. Condensation of the aldehyde with a primary amine can generate an imine, and if the amine contains another donor atom, a multidentate ligand can be formed. These ligands can then be used to form coordination complexes with various transition metals. The electronic properties of the resulting metal complexes would be influenced by the bromo and methoxy substituents on the aromatic ring. Such complexes could have applications in catalysis, sensing, or as magnetic materials. However, a review of the chemical literature did not reveal any reports on the synthesis of ligands or coordination complexes specifically derived from this compound.

Exploration in Functional Materials (e.g., NLO materials)

Molecules with a donor-pi-acceptor (D-π-A) framework often exhibit nonlinear optical (NLO) properties. In this compound, the amino group can act as an electron donor and the aldehyde group as an electron acceptor, connected through the π-system of the benzene (B151609) ring. The bromo and methoxy groups can further modulate the electronic properties of the molecule. This structural motif suggests that this compound, or derivatives thereof, could possess NLO activity. However, there is no experimental or theoretical research documented in the scientific literature that investigates the NLO properties of this compound.

While this compound presents a theoretically rich platform for the synthesis of a wide array of valuable organic molecules, its practical application appears to be an underexplored area of chemical research. The well-established reactivity of the broader class of substituted 2-aminobenzaldehydes strongly suggests its potential as a precursor for nitrogen-containing heterocycles of medicinal interest and as a building block for novel functional materials. The absence of specific examples in the current body of scientific literature underscores a significant opportunity for future research to unlock the synthetic potential of this intriguing molecule. Further investigation into the reactivity and applications of this compound is warranted to fully realize its promise in both medicinal chemistry and materials science.

Advanced Functional Materials Synthesis

The inherent reactivity of this compound makes it a prime candidate for the synthesis of a diverse range of advanced functional materials. The amino and aldehyde groups can readily participate in condensation reactions to form Schiff bases. These Schiff bases and their metal complexes are a well-established class of compounds with a wide array of applications, including catalysis, and as materials with interesting optical and electronic properties.

Furthermore, the bromine atom on the aromatic ring opens up possibilities for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems. Such systems are the cornerstone of many organic electronic materials.

The strategic placement of the methoxy group can also influence the solid-state packing and solubility of the resulting materials, which are crucial parameters for device fabrication.

Photophysical and Electronic Device Applications (as a synthetic intermediate)

As a synthetic intermediate, this compound holds promise for the development of materials with interesting photophysical properties and applications in electronic devices. The aldehyde functionality is a key precursor for Knoevenagel condensation reactions, which are instrumental in synthesizing various dyes, fluorescent probes, and organic semiconductors.

By reacting this compound with active methylene (B1212753) compounds, researchers can create derivatives with extended conjugation, leading to materials that absorb and emit light at various wavelengths. The amino group can be further functionalized to tune the electronic properties of the final molecule.

While specific research detailing the direct application of "this compound" in OLEDs or organic photovoltaics is not yet widely published, its potential as a precursor to such materials is significant. The ability to synthesize novel heterocyclic compounds and conjugated polymers from this starting material is a key area of interest for materials scientists.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

While established methods for the synthesis of substituted benzaldehydes exist, a primary challenge lies in developing more environmentally benign and efficient pathways. Future research should focus on "green chemistry" principles to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key areas for investigation include:

Catalytic C-H Activation: Direct, late-stage functionalization of simpler aromatic precursors through transition-metal-catalyzed C-H activation and subsequent amination, bromination, and formylation could offer a more atom-economical approach. For instance, developing selective ortho-bromination and amination catalysts for substituted methoxybenzaldehydes would be a significant advancement.

Novel Catalytic Systems: Exploration of novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, could lead to more sustainable processes. For example, V-based catalytic systems have been explored for toluene (B28343) oxidation to benzaldehyde (B42025), suggesting a potential avenue for developing selective oxidation methods for substituted toluenes that could serve as precursors. mdpi.comresearchgate.net

Alternative Solvents and Reaction Conditions: Moving away from traditional organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions is a critical goal. nih.govresearchgate.net Research into microwave-assisted or ultrasound-assisted synthesis could also lead to significantly reduced reaction times and improved energy efficiency. nih.govresearchgate.net A sustainable method for synthesizing benzaldehyde from toluene has been demonstrated using water as a co-solvent, highlighting the potential for avoiding organic solvents. mdpi.com

Exploration of Novel Reactivity Pathways for Diversification

The multifunctional nature of 2-amino-3-bromo-5-methoxybenzaldehyde provides a rich platform for exploring novel chemical transformations. The interplay between the different functional groups can be harnessed to create diverse molecular scaffolds.

Future research could explore:

Multicomponent Reactions (MCRs): The aldehyde and amino groups are ideal partners for multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. nih.govmdpi.comnih.gov Investigating novel MCRs involving this compound could lead to the efficient synthesis of libraries of diverse heterocyclic compounds, such as quinolines, benzodiazepines, or other pharmacologically relevant scaffolds. acs.orgresearchgate.net

Orthogonal Reactivity: The distinct reactivity of the bromo, amino, and aldehyde groups allows for selective, stepwise transformations. For example, the bromo group can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino and aldehyde groups can undergo separate condensation or reductive amination reactions. Developing orthogonal protection-deprotection strategies will be key to unlocking the full synthetic potential.

Intramolecular Cyclizations: The proximity of the amino and aldehyde groups, along with the potential for functionalization at the bromine position, creates opportunities for designing novel intramolecular cyclization reactions to form unique polycyclic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability, particularly in the context of active pharmaceutical ingredient (API) manufacturing. nih.govchemicalindustryjournal.co.ukdrreddys.com

Future efforts in this area could include:

Automated Synthesis for Library Generation: Integrating the synthesis of derivatives into automated platforms would accelerate the drug discovery process. merckmillipore.comnih.gov Automated synthesizers, using pre-filled reagent cartridges, can perform a wide range of reactions, including N-heterocycle formation and reductive amination, which are directly applicable to the functional groups of the target molecule. merckmillipore.comyoutube.com This would allow for the rapid generation of compound libraries for biological screening. researchgate.netresearchgate.net

Discovery of New Applications as a Versatile Synthetic Synthon

A "synthon" or "building block" is a molecule that can be used to construct more complex chemical structures. beilstein-journals.org Given its array of functional groups, this compound holds considerable promise as a versatile building block for various applications.

Potential areas for discovery include:

Medicinal Chemistry: 2-aminobenzaldehyde (B1207257) derivatives have been investigated for a range of biological activities, including anti-inflammatory and antiviral properties. nih.govnih.gov The unique substitution pattern of this compound could be exploited to synthesize novel compounds with potential therapeutic applications. For instance, it could serve as a precursor for novel heterocyclic scaffolds to be tested against various biological targets.

Materials Science: The aromatic nature of the compound, combined with its potential for derivatization, makes it an interesting candidate for the synthesis of novel organic materials. For example, it could be used to create new dyes, polymers, or materials with interesting photophysical or electronic properties. 2-aminobenzaldehyde is a known reactant for preparing electroluminescent materials for OLEDs.

Agrochemicals: The development of new pesticides and herbicides is an ongoing need. The heterocyclic compounds that can be synthesized from this building block could be screened for potential agrochemical applications.

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